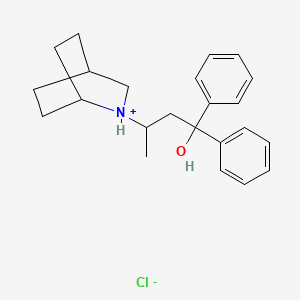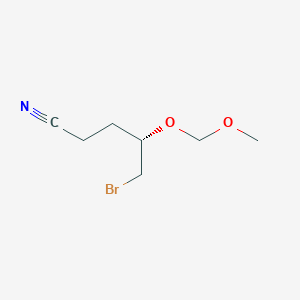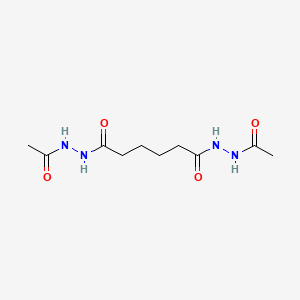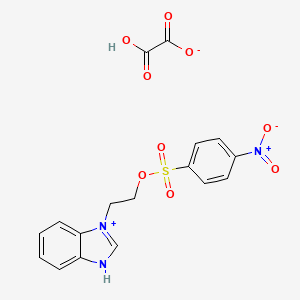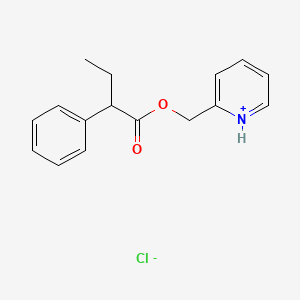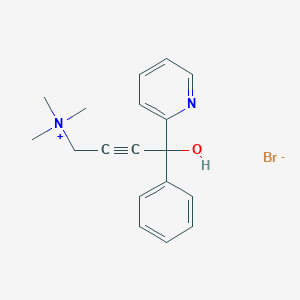
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure that includes a hydroxy group, a phenyl group, a pyridyl group, and a butynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide typically involves multiple steps. One common method includes the alkylation of a pyridine derivative with a phenylacetylene derivative, followed by the introduction of a hydroxy group and the formation of the quaternary ammonium salt. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the alkyne to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, anhydrous conditions.
Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of different quaternary ammonium salts.
科学的研究の応用
Chemistry
In chemistry, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It can also serve as a catalyst or a ligand in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, allowing researchers to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it valuable for the development of new materials and products.
作用機序
The mechanism of action of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The hydroxy, phenyl, and pyridyl groups contribute to its binding affinity and specificity. The quaternary ammonium group enhances its solubility and stability in aqueous environments. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium chloride
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium iodide
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium hydroxide
Uniqueness
Compared to similar compounds, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide has unique properties due to the presence of the bromide ion This can influence its reactivity, solubility, and interaction with biological targets
特性
CAS番号 |
2110-33-0 |
|---|---|
分子式 |
C18H21BrN2O |
分子量 |
361.3 g/mol |
IUPAC名 |
(4-hydroxy-4-phenyl-4-pyridin-2-ylbut-2-ynyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C18H21N2O.BrH/c1-20(2,3)15-9-13-18(21,16-10-5-4-6-11-16)17-12-7-8-14-19-17;/h4-8,10-12,14,21H,15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ITUWZGNLDNDFGV-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=N2)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
